Methyl 2-(4-(2-hydroxyethoxy)phenyl)acetate
Description
Methyl 2-(4-(2-hydroxyethoxy)phenyl)acetate is an organic compound with the molecular formula C11H14O4. It is a colorless liquid that is slightly soluble in water but soluble in most organic solvents. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
methyl 2-[4-(2-hydroxyethoxy)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-11(13)8-9-2-4-10(5-3-9)15-7-6-12/h2-5,12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZAWWFHOHARLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700137 | |
| Record name | Methyl [4-(2-hydroxyethoxy)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42058-67-3 | |
| Record name | Methyl [4-(2-hydroxyethoxy)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(2-hydroxyethoxy)phenyl)acetate typically involves the reaction of 4-(2-hydroxyethoxy)benzaldehyde with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(2-hydroxyethoxy)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters
Scientific Research Applications
Methyl 2-(4-(2-hydroxyethoxy)phenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(4-(2-hydroxyethoxy)phenyl)acetate involves its interaction with specific molecular targets and pathways. For instance, in photopolymerization processes, the compound acts as a photoinitiator, absorbing light and generating reactive species that initiate polymerization. This process involves the cleavage of chemical bonds and the formation of free radicals, which then propagate the polymerization reaction .
Comparison with Similar Compounds
Similar Compounds
Methyl phenylacetate: An ester of phenylacetic acid, used in the flavor and fragrance industry.
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: A photoinitiator used in polymerization reactions
Uniqueness
Methyl 2-(4-(2-hydroxyethoxy)phenyl)acetate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its hydroxyethoxy group provides additional reactivity and versatility compared to similar compounds .
Biological Activity
Methyl 2-(4-(2-hydroxyethoxy)phenyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the class of phenolic esters, characterized by its unique structure that includes a methyl ester functional group and a hydroxyethoxy substituent on a phenyl ring. Its molecular formula is , with a molecular weight of approximately 224.25 g/mol. The hydroxyethoxy group is believed to enhance solubility and bioavailability, which are critical for its biological efficacy.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. Studies have shown that compounds with similar structures often demonstrate these effects, making it a candidate for therapeutic applications in pain management and inflammation reduction.
- Mechanism of Action : The compound's mechanism may involve inhibition of pro-inflammatory cytokines and modulation of pain pathways, although specific pathways remain to be fully elucidated through further research.
Comparative Biological Activity
To better understand the biological activity of this compound, it can be compared with other similar compounds:
| Compound Name | Structure | Similarity | Notable Properties |
|---|---|---|---|
| Methyl 2-hydroxy-2-phenylacetate | Structure | High | Antioxidant properties |
| (R)-Methyl 2-hydroxy-2-phenylacetate | Structure | High | Enantiomer with potential chiral applications |
| (S)-Methyl 2-hydroxy-2-phenylacetate | Structure | High | Enantiomeric form |
| Benzyl 2-hydroxy-2-phenylacetate | Structure | Moderate | Used in fragrances and flavorings |
| Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate | Structure | Moderate | Potential use in pharmaceuticals |
This table highlights the varying degrees of similarity based on functional groups and biological activities, emphasizing the unique position of this compound within this chemical family.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Starting Material : Ethylene glycol phenyl ether acetate.
- Reaction Process : Friedel-Crafts acylation followed by subsequent reactions to yield the final compound.
This synthetic route is significant as it allows for the exploration of derivatives and modifications that may enhance biological activity or alter pharmacokinetic properties.
Case Studies
Several studies have focused on the interactions of this compound with biological targets. These studies are crucial for understanding its mechanism of action:
- In Vitro Studies : Laboratory tests have demonstrated the compound's ability to modulate inflammatory responses in cell cultures.
- Animal Models : Research involving animal models has shown promising results in reducing pain and inflammation, suggesting potential for clinical applications.
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future study include:
- Clinical Trials : To assess safety and efficacy in humans.
- Mechanistic Studies : To clarify how this compound interacts with specific cellular pathways.
- Derivatives Exploration : Investigating modified versions of the compound may lead to enhanced therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
